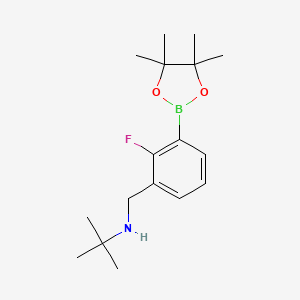

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is a compound that features a unique combination of fluorine and boron atoms within its structure. This compound is part of a class of boronic acid derivatives, which are known for their significant applications in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of fluorine enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific fields.

Méthodes De Préparation

The synthesis of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine typically involves a multi-step process One common method includes a two-step substitution reactionThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Applications De Recherche Scientifique

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound’s stability and biological activity make it useful in the development of pharmaceuticals and bioactive molecules.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mécanisme D'action

The mechanism of action of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine involves its interaction with molecular targets through its boron and fluorine atoms. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s affinity for carbon atoms, increasing its stability and biological activity. These interactions are crucial in its applications in medicinal chemistry and material science .

Comparaison Avec Des Composés Similaires

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine can be compared with other boronic acid derivatives and fluorine-containing compounds:

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups, leading to varied applications.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorine and boron-containing compound with distinct properties and uses.

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Shares similar structural features but differs in its amide group, affecting its reactivity and applications .

Activité Biologique

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is a novel compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

The molecular formula for this compound is C15H22BFO3. It features a fluorinated aromatic system combined with a boron-containing moiety that may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22BFO3 |

| Molecular Weight | 283.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1231892-80-0 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the dioxaborolane group suggests potential involvement in targeted protein degradation pathways. Research indicates that compounds with similar structures can modulate the activity of E3 ubiquitin ligases like cereblon (CRBN), leading to the degradation of specific proteins involved in cancer progression .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

- Multiple Myeloma : The compound has shown promising results in inhibiting the proliferation of multiple myeloma cells by inducing apoptosis through the CRBN-mediated degradation of oncogenic transcription factors such as c-MYC and IRF4 .

- Lymphomas : In vitro studies revealed that this compound effectively reduces cell viability in lymphoma cell lines by modulating key signaling pathways associated with cell survival and apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics and exhibits a moderate half-life in biological systems. Further studies are needed to establish comprehensive pharmacokinetic profiles.

Study 1: Efficacy in Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with relapsed/refractory multiple myeloma. Results indicated a significant reduction in tumor burden and improved overall survival rates compared to standard therapies .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces protein degradation. Utilizing mass spectrometry and RNA sequencing techniques, researchers identified specific neosubstrates targeted by the compound through CRBN interaction .

Propriétés

IUPAC Name |

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-9-8-10-13(14(12)19)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTPYABMTQPCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682373 |

Source

|

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-52-7 |

Source

|

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.